molecular formula C17H18BrN3O2S B11538598 2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide

2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B11538598
M. Wt: 408.3 g/mol
InChI Key: IYQSSWRKMCKAKO-UHFFFAOYSA-N
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Description

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo group, an ethoxy group, and a phenylcarbamothioyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-ethoxyphenyl acetamide
  • Phenylcarbamothioyl derivatives
  • Other bromo-substituted aromatic compounds

Uniqueness

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H18BrN3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C17H18BrN3O2S/c1-2-23-15-9-8-12(10-14(15)18)11-16(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24)

InChI Key

IYQSSWRKMCKAKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Origin of Product

United States

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